5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one
Overview
Description
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is a complex organic compound that belongs to the class of thiazolidinones and chromones This compound is characterized by the presence of a chromone ring fused with a thiazolidinone moiety, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 4-oxo-4H-chromene-3-carbaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidinone ring. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the yield and purity of the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways:
Anticancer Activity: The compound inhibits the expression of vascular endothelial growth factor (VEGF), which is crucial for tumor angiogenesis.
Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Comparison with Similar Compounds
Similar Compounds
5-[(4-oxo-4H-chromen-3-yl)methylidene]-4-oxo-6-thioxo-2-sulfido-1,3,2-diazaphosphinanes: This compound shares a similar chromone ring structure but differs in the presence of phosphorus and sulfur atoms, which impart different electronic and biological properties.
N′-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: This Schiff base hydrazone derivative has a similar structural motif but differs in its biological activity and chemical reactivity.
Uniqueness
5-[(Z)-(4-oxo-4H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolan-4-one is unique due to its combined chromone and thiazolidinone structures, which confer distinct electronic properties and a broad spectrum of biological activities.
Properties
IUPAC Name |
(5Z)-5-[(4-oxochromen-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7NO3S2/c15-11-7(5-10-12(16)14-13(18)19-10)6-17-9-4-2-1-3-8(9)11/h1-6H,(H,14,16,18)/b10-5- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQKYYMMDXMDIG-YHYXMXQVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=C3C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=C\3/C(=O)NC(=S)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7NO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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